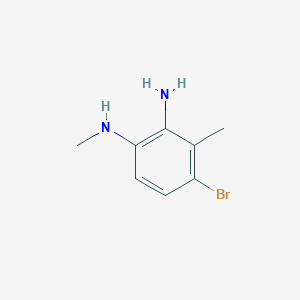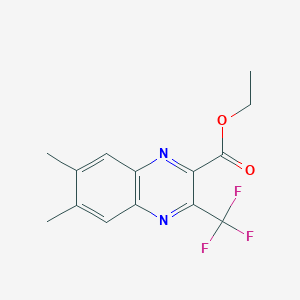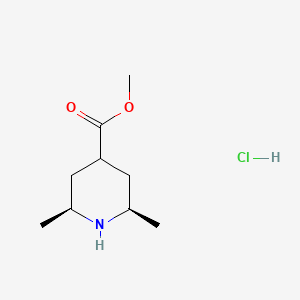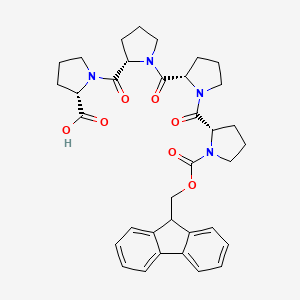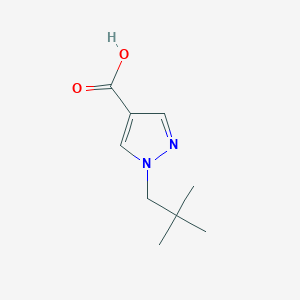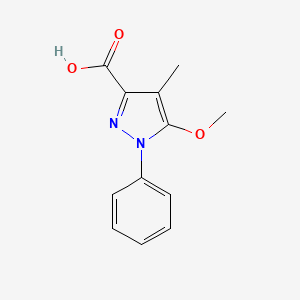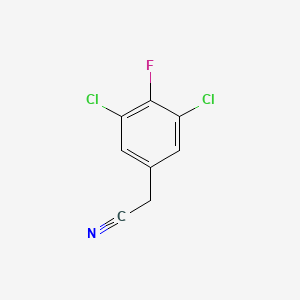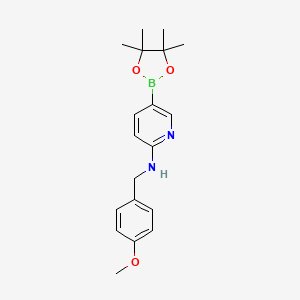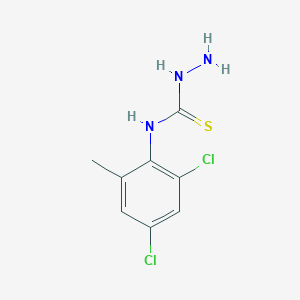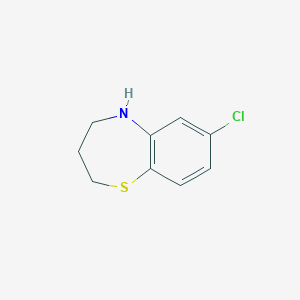
SLC-(+)-Biotin
Übersicht
Beschreibung
SLC-(+)-Biotin is a useful research compound. Its molecular formula is C21H37N3O4S and its molecular weight is 427.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von zellbasierten Assays für SLC-Transporter
SLC-(+)-Biotin ist ein wichtiges Werkzeug bei der Entwicklung von zellbasierten Assays zur Untersuchung der Solute Carrier (SLC)-Transporterfamilie . Diese Assays sind entscheidend für das Verständnis der biologischen Rollen von SLCs und für die Arzneimittelforschung. Die Verbindung kann zur Markierung von SLC-Proteinen verwendet werden, so dass Forscher ihre Expression, Lokalisation und Funktion in Zellen überwachen können.
Arzneimittelforschung und Pharmakokinetik
In der Arzneimittelforschung kann (+)-Biotin-SLC verwendet werden, um die Pharmakokinetik potenzieller Arzneimittelkandidaten zu untersuchen . Durch die Anbindung von Biotin an Medikamente und die Verwendung von SLC-Transportern als Modell können Wissenschaftler die Eigenschaften von Absorption, Verteilung, Metabolismus und Exkretion (ADME) untersuchen, die für die Arzneimittelentwicklung unerlässlich sind.
Kataloge genetischer Varianten
This compound unterstützt die Katalogisierung genetischer Varianten von SLC-Transportern, was für die personalisierte Medizin von entscheidender Bedeutung ist . Dieser Prozess beinhaltet die Identifizierung und Untersuchung der Auswirkungen genetischer Variationen auf die Transporterfunktion, die die Arzneimittelreaktion und -toxizität beeinflussen können.
Molekulare Klonierung und Genmanipulation
Die Verbindung wird in molekularen Klonierungs- und Genmanipulationstechniken eingesetzt. Sie dient als Marker, um die erfolgreiche Integration von genetischem Material in Vektoren während des Klonierungsprozesses zu verfolgen . Dies ist besonders nützlich für die Herstellung rekombinanter DNA-Moleküle und die Untersuchung der Genfunktion.
Protein-Protein-Interaktionsstudien
Forscher verwenden this compound, um Protein-Protein-Interaktionen zu untersuchen, die SLC-Transporter betreffen . Biotinylierte Proteine können einfach isoliert und analysiert werden, wodurch die Identifizierung von Interaktionspartnern und die Aufklärung komplexer zellulärer Pfade ermöglicht wird.
Strukturbiologie und Proteomik
In der Strukturbiologie wird (+)-Biotin-SLC verwendet, um Proteine für die Kristallographie und andere Methoden zur Strukturbestimmung zu reinigen . Es ermöglicht die Isolierung von SLC-Transportern, die dann untersucht werden können, um ihre Struktur und Funktion auf molekularer Ebene zu verstehen.
Wirkmechanismus
Target of Action
The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .
Mode of Action
This compound interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between this compound and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .
Biochemical Pathways
The action of this compound on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of this compound with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of this compound with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of this compound are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, this compound could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by this compound and the substrates they transport .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of this compound with the SLC transporters and thereby affect its action .
Eigenschaften
IUPAC Name |
11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



